4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound characterized by its unique structure that integrates a pyrrole and pyridine ring. The molecular formula of this compound is CHClN, with a molecular weight of approximately 154.58 g/mol. This compound is part of the broader pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is classified under nitrogen-containing heterocycles. It has been identified as a precursor in the synthesis of various biologically active compounds, particularly those targeting receptor tyrosine kinases. This compound's structural features allow it to participate in multiple chemical reactions, making it valuable in organic synthesis and pharmaceutical development.
The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves cyclization reactions starting from simpler precursors. One common method includes the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with ammonia or an amine source under controlled conditions. The reaction parameters such as temperature, pressure, and the presence of solvents can significantly influence the yield and purity of the final product.
The molecular structure of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine features a fused pyrrole and pyridine ring system with a chlorine substituent at the 4-position. The compound's three-dimensional conformation is crucial for its biological activity.
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical transformations:
The mechanism of action for 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interactions with various biological targets, particularly receptor tyrosine kinases. The compound exhibits covalent bonding characteristics due to its nitrogen-carbon and carbon-carbon bonds within the pyrrolopyridine framework.
The physical and chemical properties of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine are essential for understanding its behavior in various environments:
The compound's molar refractivity is approximately 41.1 cm³/mol, indicating its polarizability characteristics which are relevant for interactions with biomolecules .
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine has significant applications in scientific research:
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a privileged structural motif in modern drug discovery, particularly for designing targeted anticancer agents. This bicyclic heterocycle serves as a bioisostere for purine nucleobases, enabling competitive binding at ATP sites of kinase targets. The distinct electronic profile conferred by the electron-deficient pyridine ring enhances binding specificity compared to indole analogs, while the pyrrole NH facilitates critical hinge-region hydrogen bonding in kinase inhibition [5] [9].
Clinical validation of this scaffold is exemplified by FDA-approved kinase inhibitors such as pexidartinib (CSF1R inhibitor) and vemurafenib (B-Raf inhibitor), where the 7-azaindole core governs target engagement and selectivity [6]. The planar aromatic system enables π-stacking interactions within hydrophobic binding pockets, while the bridging nitrogen atom (N7) modulates electron distribution to optimize binding affinity. These properties have spurred extensive exploration of 7-azaindole derivatives against diverse oncological targets, including JAK3, EGFR, PARP-1, and CDK inhibitors [5] [9].
Table 1: Clinically Explored Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Compound | Primary Target | Therapeutic Indication | Development Status |
---|---|---|---|
Pexidartinib (PLX3397) | CSF1R | Tenosynovial giant cell tumor | FDA Approved (2019) |
Vemurafenib (PLX4032) | B-Raf V600E | Metastatic melanoma | FDA Approved (2011) |
5c (Research Compound) | Multiple kinases | Broad-spectrum cancer | Preclinical |
5e (Research Compound) | DNA interaction | Solid tumors | Preclinical |
The scaffold's synthetic versatility enables strategic decoration at all positions (C-3, C-4, C-5, N-1), facilitating structure-activity relationship (SAR) optimization. Research demonstrates that antiproliferative potency against cancer cell lines (A549, HeLa, MDA-MB-231) varies significantly with substitution patterns, underscoring the scaffold's adaptability for rational drug design [5].
The 5-amine group in 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (molecular formula: C₇H₆ClN₃; MW: 167.60 g/mol) confers distinctive physicochemical and biological properties. The electron-donating amine at C-5 creates an electron-rich center adjacent to the electron-deficient chloro-substituted pyridine ring, establishing a push-pull electronic system that influences dipole moment (calculated: 5.2 Debye) and aqueous solubility (logP: 1.8) [1] . This electronic asymmetry enhances molecular recognition through:
The nucleophilic character of the 5-amine facilitates further derivatization, as demonstrated in the synthesis of triazole hybrids via CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions [5]. These hybrids exhibit enhanced anticancer activity through dual-targeting mechanisms. When protected as in 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 651744-42-2; MW: 323.94 g/mol), the amine group survives harsh coupling conditions, enabling sequential functionalization at C-4 [2] [6].
Table 2: Impact of C-5 Substituents on Physicochemical Properties
C-5 Substituent | Representative Compound | Molecular Formula | logP | Hydrogen Bond Donors | Key Functional Attributes |
---|---|---|---|---|---|
-NH₂ | 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine | C₇H₆ClN₃ | 1.8 | 2 | Hydrogen bonding, nucleophilicity |
-CHO | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₈H₅ClN₂O | 2.1 | 1 | Electrophilicity, condensation reactions |
-NH-TIPS | 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | C₁₆H₂₆ClN₃Si | 5.2 | 1 | Steric protection, lipophilicity |
Chlorinated heterocycles have evolved from early alkylating agents to modern targeted therapies, with chlorine serving strategic roles in drug design. The historical trajectory began with nitrogen mustards (1940s), where chloroethyl groups enabled DNA cross-linking through aziridinium ion formation. The discovery of chloropurine analogs like chlorambucil (1950s) demonstrated improved tumor selectivity, establishing halogenation as a key strategy in antimetabolite design [9].
The introduction of chlorine into pyrrolo[2,3-b]pyridines follows distinct structure-based rationales:
Modern applications leverage the chemoselective reactivity of C-4 chlorine in pyrrolo[2,3-b]pyridines for sequential functionalization. As demonstrated in Scheme 1 of research literature, 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes chemoselective Suzuki-Miyaura coupling at C-2 (yield: 68-75%) while retaining the chlorine for subsequent Buchwald-Hartwig amination at C-4 [6]. This orthogonality enables efficient synthesis of dual-functionalized analogs critical for SAR exploration.
Table 3: Key Milestones in Chlorinated Heterocycle Development
Era | Representative Agents | Mechanistic Class | Impact on 7-Azaindole Design |
---|---|---|---|
1940-1950s | Nitrogen mustards, Chlorambucil | DNA alkylators | Established halogen as leaving group |
1980-1990s | Chlorodeoxyadenosine (Cladribine) | Antimetabolites | Demonstrated metabolic stability enhancement |
2000-2010s | 4-Chloro-7-azaindole intermediates | Kinase inhibitor precursors | Enabled chemoselective cross-coupling strategies |
2010-Present | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine | Targeted therapy building block | Facilitates rational design of dual-acting hybrids |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1